molecular formula C7H5BrN4O B1517646 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1039851-68-7

5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1517646
CAS RN: 1039851-68-7
M. Wt: 241.04 g/mol
InChI Key: UKRACWMTBFARPP-UHFFFAOYSA-N
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Description

The compound “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to an oxadiazole ring . The exact structure would depend on the specific arrangement of these rings and the location of the bromine and amine groups.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Bromopyridines, in general, are often used in palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are solid at room temperature and have a molecular weight of 271.11 g/mol .

Scientific Research Applications

Synthesis of Novel Derivatives with Biological Activities

The chemical structure related to 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine serves as a key precursor in the synthesis of various derivatives exhibiting significant biological activities. For instance, derivatives synthesized from similar structures have demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of this compound in the development of new compounds with enhanced biological properties (Saundane, Verma, & Katkar, 2013).

Anticancer Activity

Compounds synthesized from structures similar to this compound have shown anticancer activity in vitro, indicating a potential pathway for the development of novel anticancer agents. The ability to inhibit the proliferation of cancer cell lines underscores the importance of this compound in cancer research (H. Liszkiewicz et al., 2003).

Catalytic Applications in Organic Synthesis

The compound and its related structures are used in catalytic applications, specifically in selective amination reactions. This highlights its role in facilitating the synthesis of amines from polyhalopyridines, which are valuable intermediates in pharmaceutical and agrochemical industries (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Development of Antimicrobial Agents

Derivatives of similar structures have been synthesized and evaluated for their antimicrobial activity, providing insights into the development of new antimicrobial agents. The broad spectrum of activity against bacteria and fungi indicates the potential of this compound derivatives in addressing various infectious diseases (A. Kaneria et al., 2016).

Role in Energetic Material Precursor Synthesis

Another interesting application involves the synthesis of energetic material precursors, showcasing the compound's utility in materials science. The characterization of these materials provides valuable insights into their stability and reactivity, which are critical for the development of high-performance energetic materials (Ying-Jie Zhu et al., 2021).

Mechanism of Action

The mechanism of action of “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific biological target. Many oxadiazole derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific physical and chemical properties. Similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are associated with hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed or if they come into contact with skin or eyes .

properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRACWMTBFARPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651879
Record name 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1039851-68-7
Record name 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
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5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
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5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
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5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine

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